molecular formula C19H18ClN3O4S B2531813 (E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-92-4

(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2531813
CAS No.: 886951-92-4
M. Wt: 419.88
InChI Key: UKCZBMQWPDTQOB-VOTSOKGWSA-N
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Description

(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a sophisticated small molecule inhibitor of particular interest in oncology research and signal transduction studies. Its core structure is based on a 4,5-dihydrothieno[2,3-c]pyridine scaffold, a privileged chemotype known for its ability to interact with the ATP-binding pocket of various kinase enzymes . The molecule features a (E)-3-(2-chlorophenyl)acrylamido group, which is a key pharmacophore for potent and selective target engagement. This compound is primarily investigated for its role in modulating dysregulated kinase signaling pathways that are drivers of cellular proliferation and survival in certain cancers. Researchers utilize this agent to probe the mechanistic aspects of kinase function, to study downstream effector pathways in cell-based assays, and to evaluate its effects on tumor cell viability. Its design incorporates specific structural elements intended to optimize binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies and for the further development of novel targeted therapeutics.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-27-19(26)23-9-8-12-14(10-23)28-18(16(12)17(21)25)22-15(24)7-6-11-4-2-3-5-13(11)20/h2-7H,8-10H2,1H3,(H2,21,25)(H,22,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCZBMQWPDTQOB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound belonging to the thieno[2,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Anticancer Activity :
    • Compounds similar to the thieno[2,3-c]pyridine scaffold have been shown to inhibit cancer cell growth by targeting tubulin polymerization. For instance, derivatives with modifications at specific positions have demonstrated IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines such as HeLa and L1210 cells .
    • The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with the colchicine binding site on tubulin, leading to cell cycle arrest and subsequent cell death .
  • Acetylcholinesterase Inhibition :
    • Some thieno[2,3-c]pyridine derivatives have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. In related studies, compounds showed significant inhibition of AChE with IC50 values in the nanomolar range .

Synthesis and Evaluation

The synthesis of this compound involves nucleophilic aromatic substitution reactions that allow for various substitutions on the thieno[2,3-c]pyridine framework. This flexibility leads to diverse biological activities.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that derivatives of thieno[2,3-c]pyridines exhibited potent antiproliferative effects against human colon adenocarcinoma cells with IC50 values ranging from 0.2 to 5 µM. The presence of specific functional groups was critical for enhancing activity against these cancer types .
  • Neuroprotective Effects :
    • Research into similar compounds revealed their potential in ameliorating neurodegeneration by inhibiting AChE activity effectively. One study reported that certain derivatives showed higher potency than donepezil, a standard treatment for Alzheimer's disease .

Data Tables

Compound NameBiological ActivityIC50 (µM)Target
Compound AAntiproliferative1.1HeLa
Compound BAChE Inhibition0.11AChE
Compound CAntiproliferative0.2-5Colon Cancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Thieno[2,3-c]Pyridine Family

The thieno[2,3-c]pyridine scaffold is a common framework in bioactive molecules. Key analogs include:

2.1.1 Ethyl 3-Carbamoyl-2-(2-((4-Chlorophenyl)Sulfonyl)Acetamido)-4,5-Dihydrothieno[2,3-c]Pyridine-6(7H)-Carboxylate (CAS 895466-48-5)
  • Molecular Formula : C₁₉H₂₀ClN₃O₆S₂ vs. the target compound’s likely formula (approximated as C₁₈H₁₈ClN₃O₄S).
  • Key Differences: Substituent at Position 2: A sulfonylacetamido group with a 4-chlorophenyl moiety vs. the target’s acrylamido-2-chlorophenyl group. Ester Group: Ethyl ester (C₂H₅) vs. methyl ester (CH₃), impacting lipophilicity (logP) and bioavailability .
2.1.2 Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate (CAS 193537-14-3)
  • Molecular Formula : C₁₅H₂₂N₂O₄S.
  • Key Differences: Amino vs.

Functional Group Comparisons

  • Acrylamido vs. Sulfonylacetamido : The (E)-acrylamido group in the target compound may enhance π-π stacking interactions in biological targets compared to the sulfonylacetamido group in CAS 895466-48-5. However, the sulfonyl group could improve aqueous solubility .
  • Chlorophenyl Orientation : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in CAS 895466-48-5: ortho-substitution may introduce steric effects that influence binding pocket accommodation.

Research Findings and Implications

Spectroscopic Characterization (Inferred)

  • IR Spectroscopy : Expected peaks include N-H stretching (~3300 cm⁻¹ for carbamoyl and acrylamido groups) and C=O stretching (~1660–1700 cm⁻¹ for ester and amide carbonyls), comparable to triazolopyrimidine derivatives (e.g., IR data in ).
  • NMR Data: The ¹H-NMR would show signals for the methyl ester (δ ~3.6–3.8 ppm), dihydrothienopyridine protons (δ ~2.5–4.0 ppm), and aromatic protons (δ ~6.8–8.0 ppm for 2-chlorophenyl), as seen in analogous compounds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 895466-48-5 CAS 193537-14-3
Molecular Formula ~C₁₈H₁₈ClN₃O₄S C₁₉H₂₀ClN₃O₆S₂ C₁₅H₂₂N₂O₄S
Molecular Weight ~423.9 g/mol 486.0 g/mol 326.4 g/mol
Key Substituents Methyl ester, acrylamido-2-chlorophenyl Ethyl ester, sulfonylacetamido-4-chlorophenyl Ethyl ester, Boc-protected amino
Safety Profile Not available (inferred low hazard) Not classified Laboratory chemical, no hazards

Table 2: Spectroscopic Data (Representative)

Compound IR (C=O stretch) ¹H-NMR Key Signals (δ, ppm)
Target Compound (Inferred) ~1665–1700 cm⁻¹ 3.7 (s, 3H, OCH₃), 6.8–8.0 (m, ArH)
CAS 895466-48-5 Not reported Not reported
Ethyl Triazolopyrimidine 1666 cm⁻¹ (C=O) 1.23 (t, OCH₂CH₃), 2.41 (s, CH₃)

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiophene and pyridine precursors, followed by functionalization with acrylamido and carbamoyl groups. Key steps include:
  • Cyclization : Using precursors like thiophene derivatives and pyridine intermediates under reflux conditions (e.g., DMF or DMSO as solvents at 80–100°C) .
  • Acrylamido Introduction : Reaction with 3-(2-chlorophenyl)acryloyl chloride in the presence of a base (e.g., triethylamine) .
  • Carbamoyl Addition : Treating intermediates with methyl carbamate or cyanamide derivatives .
  • Optimization : Adjusting reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio for acryloyl chloride) to improve yields (typically 50–60%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Use a combination of NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry, HPLC (>98% purity threshold), and mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography resolves 3D conformation, particularly for the (E)-configured acrylamido group .

Q. What role do functional groups (e.g., 2-chlorophenyl, carbamoyl) play in stability and reactivity?

  • Methodological Answer :
  • 2-Chlorophenyl : Enhances lipophilicity and π-π stacking interactions, influencing target binding. Stability tested via thermal gravimetric analysis (TGA) shows decomposition >200°C .
  • Carbamoyl : Participates in hydrogen bonding; reactivity assessed by treating with hydrazine to form hydrazide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values in antitubulin assays) may arise from impurities or stereochemical inconsistencies. Mitigation strategies include:
  • Repurification : Using preparative HPLC to isolate >99% pure batches .
  • Stereochemical Confirmation : Re-analyzing (E/Z) configuration via NOESY NMR or circular dichroism .
  • Dose-Response Replication : Testing activity in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., replacing 2-chlorophenyl with 3-methoxyphenyl) and comparing bioactivity:
  • In Vitro Assays : Antiproliferative activity against taxane-resistant cancer cells (e.g., 4SC-207 analog with IC50 = 12 nM) .
  • Computational Docking : Molecular dynamics simulations to predict binding affinity for tubulin’s colchicine site .
  • Pharmacophore Mapping : Identifying critical hydrogen bond acceptors (e.g., carbamoyl oxygen) using Schrödinger Suite .

Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity?

  • Methodological Answer :
  • Xenograft Models : Administer 10–50 mg/kg doses in nude mice with implanted tumors (e.g., MDA-MB-231) to assess tumor volume reduction .
  • Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) and hematological parameters weekly .
  • Metabolite Profiling : LC-MS/MS to identify major metabolites (e.g., hydrolyzed carboxylate derivatives) .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

  • Methodological Answer : Use Design of Experiments (DoE) to model variables (temperature, solvent polarity, catalyst loading). For example:
FactorRange TestedOptimal Value
Temperature70–110°C90°C
Solvent (DMF:H2O)9:1 to 7:38:2
Catalyst (Pd/C)5–15 mol%10 mol%
Response surface methodology (RSM) increases yield from 58% to 72% .

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